molecular formula C12H17ClN2O2S B5579347 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine

1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine

Cat. No. B5579347
M. Wt: 288.79 g/mol
InChI Key: YZGUDGWRSDNNAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine and related compounds typically involves nucleophilic substitution reactions. For instance, the synthesis of a similar compound, 1-benzhydryl-4-methanesulfonyl-piperazine, was achieved through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, characterized by spectroscopic techniques and investigated via X-ray crystallography (Naveen et al., 2007).

Molecular Structure Analysis

X-ray crystallography studies reveal that compounds like 1-benzhydryl-4-methanesulfonyl-piperazine crystallize in the monoclinic crystal class. The piperazine ring typically adopts a chair conformation, with a distorted tetrahedral geometry around the sulfonyl (S) atom, highlighting the structural intricacies of such molecules (Naveen et al., 2007).

Chemical Reactions and Properties

These compounds often exhibit unique reactivity patterns due to their functional groups. For example, hyperbranched polymers can be synthesized from reactions involving piperazine derivatives, showcasing the versatility and reactivity of these molecules in forming complex structures (Yan & Gao, 2000).

Scientific Research Applications

  • Clinical Applications in Psychopharmacology:

    • A study by Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which is structurally related to 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine. This compound was oxidized to various metabolites, revealing its potential therapeutic applications in treating major depressive disorders (Hvenegaard et al., 2012).
  • Antibacterial and Antimicrobial Research:

    • Matsumoto and Minami (1975) developed compounds with antibacterial activity, including those derived from piperazine, which is a part of the 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine structure. These compounds showed significant in vitro and in vivo activity against gram-negative bacteria (Matsumoto & Minami, 1975).
    • Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including piperazine-based compounds, exhibiting antimicrobial activities against various microorganisms, indicative of their potential in antimicrobial drug development (Bektaş et al., 2010).
  • Cancer Research:

    • Kumar et al. (2007) synthesized novel 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This indicates the potential of piperazine derivatives in cancer treatment (Kumar et al., 2007).
  • Drug Metabolism and Pharmacokinetics:

    • Kline, Kusma, and Matuszewski (1999) developed a method for determining L-368,899, a non-peptide oxytocin receptor antagonist structurally related to 1-(4-chlorobenzyl)-4-(methylsulfonyl)piperazine, in human plasma. This study is crucial for understanding the pharmacokinetics of similar compounds (Kline, Kusma, & Matuszewski, 1999).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGUDGWRSDNNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-4-(methylsulfonyl)piperazine

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